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Compound of Interest

Compound Name: Iridium--molybdenum (3/1)

Cat. No.: B15485411

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals working with
Iridium-Molybdenum (Ir-Mo) electrocatalysts. The focus is on understanding and preventing the
dissolution of Iridium during electrocatalytic processes, particularly the Oxygen Evolution
Reaction (OER).

Frequently Asked Questions (FAQs)

Q1: Why is my Iridium-based electrocatalyst degrading during the Oxygen Evolution Reaction
(OER)?

Al: Iridium-based catalysts, while being the state-of-the-art for OER in acidic media, are prone
to dissolution. This degradation is primarily due to the formation of unstable Iridium species at
high anodic potentials. The harsh oxidative environment of the OER can lead to the oxidation of
Iridium to higher valence states which are more soluble in the electrolyte.

Q2: How does adding Molybdenum help in preventing Iridium dissolution?

A2: Molybdenum plays a crucial role in stabilizing Iridium in the electrocatalyst through several
mechanisms:

» Electronic Modulation: Strong electronic interactions between Iridium and Molybdenum
oxides can enhance the overall stability of the catalyst.
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Charge Compensation: Molybdenum can act as a buffer for charge compensation, which
helps in preventing the dissolution of Iridium.

Surface Reconstruction: High-valence Molybdenum can accelerate the reconstruction of the
catalyst surface to form self-terminating and more stable Ir-O-Mo active species.

Formation of a Passivation Layer: During the OER process, Molybdenum-based materials
can be oxidized to form a stable passivation layer that prevents further dissolution of the
catalyst.

Q3: What is a typical dissolution rate for Ir-Mo catalysts compared to pure Iridium catalysts?

A3: Ir-Mo mixed oxides have demonstrated significantly lower Iridium dissolution rates

compared to pure Iridium catalysts. For instance, certain Ir-Mo mixed oxides have shown a

24% lower Ir dissolution rate than a pure Iridium control under similar OER conditions.

Q4: What are the common signs of Iridium dissolution in my experiment?

A4: Signs of Iridium dissolution can be observed through various analytical techniques:

o Decreased Electrocatalytic Activity: A noticeable drop in the OER performance, such as an

increase in overpotential required to achieve a certain current density.

Changes in Catalyst Morphology: Post-mortem analysis using techniques like Scanning
Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) may reveal
changes in the catalyst's structure, such as particle size reduction or loss of material.

Detection of Iridium in the Electrolyte: The most direct evidence is the detection of dissolved
Iridium species in the electrolyte using Inductively Coupled Plasma Mass Spectrometry (ICP-
MS).

Troubleshooting Guide
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Problem

Possible Cause

Troubleshooting Steps

High Iridium dissolution
detected by ICP-MS

1. Inadequate Molybdenum
content or poor mixing of Ir
and Mo. 2. Harsh operating
conditions (e.g., excessively
high potential). 3. Unstable

catalyst support.

1. Optimize the Mo content in
your catalyst. Refer to
literature for optimal Ir:Mo
ratios. Ensure a homogeneous
distribution of Mo in the Ir
matrix during synthesis. 2.
Perform a potential-
dependence study to identify
an optimal operating potential
that balances activity and
stability. 3. Ensure the use of a
stable support material.
Mitigating the open-circuit
potential of molybdenum-
based supports is crucial for

minimizing material dissolution.

Rapid decrease in OER activity

over time

1. Significant Iridium
dissolution leading to loss of
active sites. 2. Detachment of
the catalyst layer from the
electrode. 3. Poisoning of the

catalyst surface.

1. Confirm Ir dissolution with
ICP-MS. If confirmed, follow
the steps for "High Iridium
dissolution”. 2. Improve the
adhesion of the catalyst layer
by optimizing the ink
formulation and deposition
method. Consider using an
adhesion-promoting
underlayer. 3. Analyze the
electrolyte for potential
contaminants that could poison
the catalyst. Ensure high-purity
water and electrolytes are

used.
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Inconsistent catalyst
performance and stability

between batches

1. Variations in catalyst
synthesis parameters. 2.
Inhomogeneous distribution of

Iridium and Molybdenum.

1. Strictly control synthesis
parameters such as precursor
concentrations, temperature,
and calcination time. 2. Employ
synthesis techniques that
promote homogeneous mixing
of the elements, such as co-
precipitation or
electrospinning. Characterize
the elemental distribution using
techniques like Energy-
Dispersive X-ray Spectroscopy

(EDX) mapping.

Quantitative Data

Table 1: Comparison of OER Performance and Stability for Ir-based Catalysts

Overpotential at 10

Iridium Dissolution

Catalyst Reference
mA cm~2 (mV) Rate

IrO2 (commercial) 330 High

IrOx 333 High

Ir-Mo Mixed Oxide

~30 mV lower than

pure Ir control

Ir control

24% lower than pure

IrMoOx Nanofibers

267

Low (slight

degradation after 30h)

Experimental Protocols
Synthesis of Ir-Mo Oxide Nanofibers via
Electrospinning-Calcination

This protocol describes a general method for synthesizing Ir-Mo oxide nanofibers, a promising

morphology for enhanced stability.
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e Precursor Solution Preparation:

o Dissolve Iridium(lll) chloride hydrate (IrCls-xH20) and Ammonium molybdate tetrahydrate
((NH4)6M07024:4H20) in a mixture of N,N-Dimethylformamide (DMF) and ethanol.

o Add Polyvinylpyrrolidone (PVP) to the solution and stir until a homogeneous viscous
solution is formed. The final concentrations and ratios of the metal precursors and PVP
should be optimized based on the desired stoichiometry and fiber morphology.

e Electrospinning:
o Load the precursor solution into a syringe with a metallic needle.

o Apply a high voltage (e.g., 15-20 kV) between the needle and a grounded collector (e.g.,
aluminum foil).

o Maintain a constant flow rate of the solution (e.g., 0.5-1.5 mL/h) and a fixed distance
between the needle and the collector (e.g., 15-20 cm).

o Collect the as-spun nanofibers on the collector.
 Calcination:
o Carefully peel the nanofiber mat from the collector.

o Place the mat in a tube furnace and heat it in air at a controlled ramp rate (e.g., 2-5
°C/min) to a specific calcination temperature (e.g., 400-600 °C) for a set duration (e.g., 2-4
hours).

o Allow the furnace to cool down naturally to room temperature.

Accelerated Degradation Test (ADT) Protocol for OER
Catalysts

This protocol is a standardized method to evaluate the stability of OER electrocatalysts in a
shorter timeframe.

o Electrochemical Cell Setup:
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o Use a standard three-electrode setup with the Ir-Mo catalyst as the working electrode, a
platinum wire as the counter electrode, and a reversible hydrogen electrode (RHE) as the
reference electrode.

o The electrolyte is typically an acidic solution, such as 0.5 M H2SOa.

o |nitial Characterization:

o Perform initial cyclic voltammetry (CV) scans to characterize the catalyst's electrochemical
surface area (ECSA).

o Record an initial linear sweep voltammetry (LSV) curve to determine the initial OER
activity.

o Accelerated Degradation:

o Apply a potential cycling protocol. Acommon protocol involves cycling the potential
between a lower limit (e.g., 1.2 V vs. RHE) and an upper limit (e.g., 1.6 V vs. RHE) at a
specific scan rate (e.g., 50-100 mV/s) for a large number of cycles (e.g., 1000-5000
cycles).

o Alternatively, a constant potential hold at a high potential (e.g., 1.6 V vs. RHE) for an
extended period can be used.

o Post-Degradation Characterization:

o After the ADT, repeat the CV and LSV measurements to assess the changes in ECSA and
OER activity.

e Quantification of Dissolution:
o During the ADT, periodically collect aliquots of the electrolyte.

o Analyze the collected electrolyte samples for dissolved Iridium and Molybdenum
concentrations using ICP-MS.

Visualizations
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Caption: Experimental workflow for synthesis, characterization, and stability testing of Ir-Mo

electrocatalysts.
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 To cite this document: BenchChem. [Technical Support Center: Preventing Iridium
Dissolution in Ir-Mo Electrocatalysts]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15485411#preventing-iridium-dissolution-in-ir-mo-
electrocatalysts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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